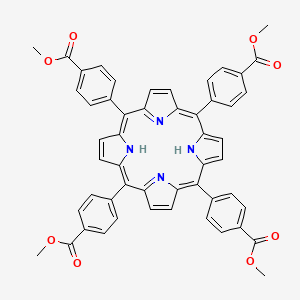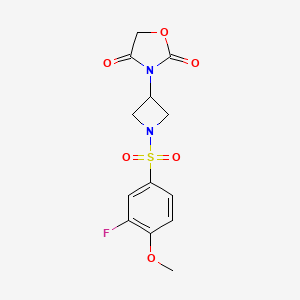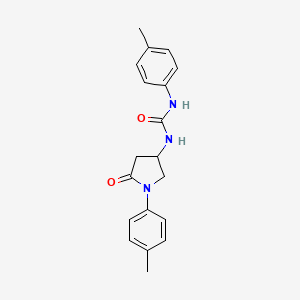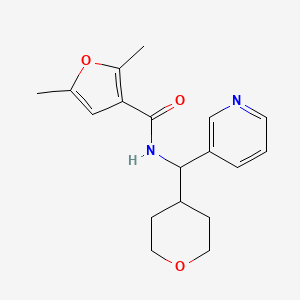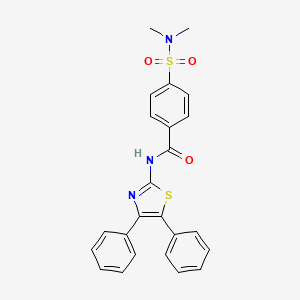
4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, benzamide derivatives and thiazole scaffolds are frequently mentioned as having potential anticancer properties and the ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related compounds often involves the coupling of a pharmacophore with a benzamide group, as seen in the Schiff's bases containing a thiadiazole scaffold . Microwave-assisted, solvent-free synthesis methods are employed to facilitate the process, which is followed by confirmation of the structures using techniques such as IR, NMR, mass spectral study, and elemental analysis . Although the exact synthesis of "4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can help predict the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide and thiazole derivatives can involve interactions with various enzymes and proteins. For example, benzamide derivatives have been shown to inhibit alkaline phosphatases and ecto-5'-nucleotidases, indicating their potential to bind nucleotide protein targets . Additionally, the formation of dipolar compounds and subsequent reactions leading to thiourea or thiazolinone derivatives have been observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and thiazole derivatives, such as solubility, stability, and oral drug-like behavior, are crucial for their potential as pharmaceutical agents. Computational studies, including ADMET predictions, are performed to assess these properties and to predict the pharmacokinetic profile of the compounds . The compounds in the studies exhibit promising anticancer activity and good oral drug-like behavior, which could be relevant for the compound as well .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
This compound and its analogs are prominently researched in the field of antibacterial and antifungal applications. Notably, certain benzamide derivatives have displayed significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity against mammalian Vero cell lines, indicating antibacterial effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated potent anticancer activity, notably against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).
Anticancer Evaluation
Certain derivatives of the compound have shown promising results in anticancer evaluations. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, with some derivatives even surpassing the reference drug in effectiveness (Ravinaik et al., 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds, like the 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, have been extensively studied. These compounds were synthesized and evaluated for their potential as antifungal agents, demonstrating the versatility of the benzamide core in therapeutic applications (Narayana et al., 2004).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-27(2)32(29,30)20-15-13-19(14-16-20)23(28)26-24-25-21(17-9-5-3-6-10-17)22(31-24)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJLFMWCWOOILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)


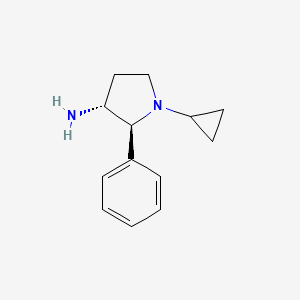

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2509575.png)
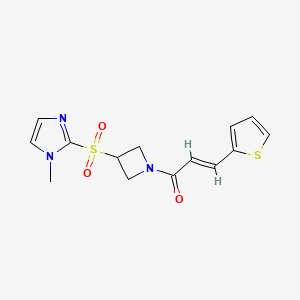
![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)

